N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Description
This compound features a quinazoline-dioxolo core fused with a benzodioxole group, a fluorophenyl-acetylthio substituent at position 6, and a propanamide side chain at position 7 (CAS: 896706-01-7; molecular formula: C₂₈H₂₃FN₄O₇S) . The benzodioxole group may influence blood-brain barrier penetration, while the propanamide chain could modulate solubility and metabolic stability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN3O7S/c29-18-4-2-17(3-5-18)21(33)13-40-28-31-20-11-25-24(38-15-39-25)10-19(20)27(35)32(28)8-7-26(34)30-12-16-1-6-22-23(9-16)37-14-36-22/h1-6,9-11H,7-8,12-15H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMPKHDHPKNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)F)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action and relevant case studies.
The compound's structure includes a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities. The IUPAC name for this compound highlights its complex structure:
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors that regulate cellular signaling pathways.
- Cell Cycle Regulation : Evidence suggests that it may influence cell cycle progression and apoptosis.
Biological Activity Data
Case Study 1: Anticancer Potential
In a study assessing the anticancer properties of N-[...], the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 μg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide have been evaluated for their efficacy against various bacterial strains. The introduction of functional groups such as the sulfanyl moiety enhances their antibacterial properties by potentially inhibiting bacterial DNA gyrase and other vital enzymes involved in cell wall synthesis .
Case Study:
A study evaluated several quinazoline derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these derivatives, those with similar structures to the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinazoline derivatives are known for their anticancer activities due to their ability to inhibit key enzymes involved in tumor growth. The specific compound may target the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression .
Case Study:
In vitro studies demonstrated that compounds with similar structural characteristics effectively inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies.
Anti-inflammatory Effects
Research indicates that certain quinazoline derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
Case Study:
A recent investigation into the anti-inflammatory effects of related compounds showed a reduction in inflammatory markers in animal models of arthritis when treated with quinazoline derivatives . This suggests that the compound could be further explored for its therapeutic potential in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural and Functional Insights:
Tetrazole bioisosteres (e.g., in coumarin derivatives) improve metabolic stability but may alter target specificity compared to carboxylate-containing analogs .
Scaffold-Driven MOA: Quinazoline derivatives (e.g., ) often inhibit tyrosine kinases (e.g., EGFR) via competitive ATP binding. The dioxolo extension in the target compound could restrict conformational flexibility, increasing selectivity . Triterpenoids OA and HG, despite differing from the target compound’s scaffold, exemplify how structural similarity within a chemical class predicts shared anti-inflammatory targets (e.g., NF-κB inhibition) .
Divergence in Activity :
- highlights that even with high structural similarity (Tanimoto coefficient >0.85), only 20% of compounds share significant gene expression profiles, underscoring the role of biological context (e.g., cell type, concentration) in modulating MOA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
